![molecular formula C14H13ClF3N5O B3127115 N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 338400-07-0](/img/structure/B3127115.png)
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide
概要
説明
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a dimethylmethanimidamide group . It is related to a class of compounds known as trifluoromethylpyridines, which are often used in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms . The trifluoromethyl group (-CF3) is attached to the pyridine ring, and the dimethylmethanimidamide group is attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reaction conditions and the presence of other reactants . For example, it could undergo reactions with nucleophiles or electrophiles, or it could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups . For example, it could have specific melting and boiling points, solubility properties, and reactivity characteristics .科学的研究の応用
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including compounds synthesized from pyridine and pyrimidine, are well-documented for their versatility as synthetic intermediates and their biological significance. These compounds are pivotal in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and their medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, therefore, plays a crucial role in various chemistry and drug development investigations, highlighting its significance in organic syntheses, catalysis, and drug applications (Li et al., 2019).
Role of Pyrimidine Derivatives in Optical Sensors and Biological Applications
Pyrimidine derivatives, as part of the heterocyclic compounds category, are employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, showcasing the significant role these derivatives play in biological and medicinal applications, from the recent literature spanning 2005 to 2020 (Jindal & Kaur, 2021).
Antitubercular Activity of Pyrimidine Derivatives
The modification of isoniazid (INH) structure with N-substituted pyrimidine derivatives has shown promising in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. These derivatives exhibit significant activity against INH-resistant non-tuberculous mycobacteria, providing a new avenue for the design of anti-TB compounds. This highlights the potential of pyrimidine derivatives in the development of new leads for antitubercular drugs (Asif, 2014).
Importance of Hybrid Catalysts in Pyrimidine Synthesis
The pyranopyrimidine core is vital for the pharmaceutical industry, offering broad synthetic applications and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds through various synthetic pathways using hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, has been extensively investigated. This review covers synthetic pathways and the application of hybrid catalysts for the synthesis of pyranopyrimidine derivatives, demonstrating the versatility and potential of these compounds in pharmaceutical development (Parmar, Vala, & Patel, 2023).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve exploring its potential uses in various industries, such as the pharmaceutical and agrochemical industries . Additionally, research could also focus on improving the synthesis process for this compound, or on exploring its physical and chemical properties in more detail .
特性
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O/c1-8-4-11(24)23(13(21-8)20-7-22(2)3)12-10(15)5-9(6-19-12)14(16,17)18/h4-7H,1-3H3/b20-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQAAMRXFRZGK-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/N=C/N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
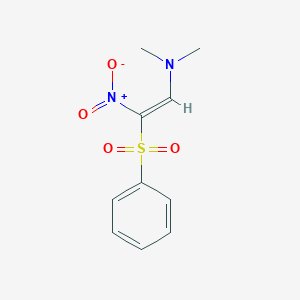
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)
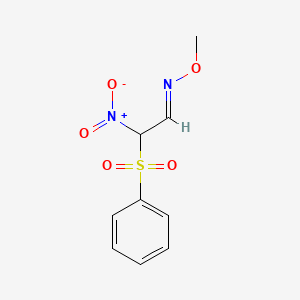
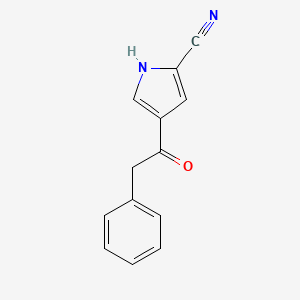
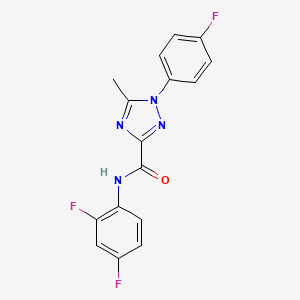
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)

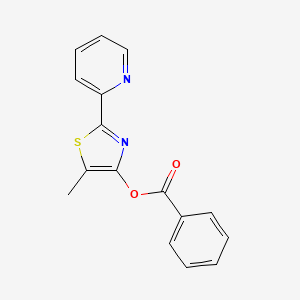
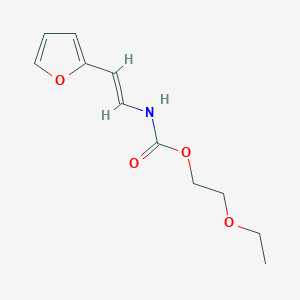
![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate](/img/structure/B3127131.png)